N-(4-amino-2-hydroxyphenyl)benzamide
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Overview
Description
N-(4-amino-2-hydroxyphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amino group and a hydroxyl group attached to a benzene ring, which is further connected to a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2-hydroxyphenyl)benzamide typically involves the condensation of 4-amino-2-hydroxybenzoic acid with benzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of green solvents and catalysts can enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-2-hydroxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Halogenating agents like thionyl chloride (SOCl2) for converting the amino group to a halide.
Major Products Formed
Oxidation: Formation of N-(4-oxo-2-hydroxyphenyl)benzamide.
Reduction: Formation of this compound.
Substitution: Formation of N-(4-halo-2-hydroxyphenyl)benzamide.
Scientific Research Applications
N-(4-amino-2-hydroxyphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclooxygenase (COX) enzymes.
Medicine: Explored for its anti-inflammatory and anticancer properties. It has shown potential in inhibiting the growth of certain cancer cell lines.
Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites, due to its functional groups that can participate in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-amino-2-hydroxyphenyl)benzamide involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins that mediate inflammation. The compound binds to the active site of the COX enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.
Comparison with Similar Compounds
N-(4-amino-2-hydroxyphenyl)benzamide can be compared with other benzamide derivatives, such as:
N-(4-hydroxyphenyl)benzamide: Lacks the amino group, which may result in different biological activities.
N-(4-nitrophenyl)benzamide: Contains a nitro group instead of an amino group, which can significantly alter its reactivity and applications.
N-(4-chlorophenyl)benzamide: The presence of a chlorine atom can enhance its lipophilicity and potentially its biological activity.
The uniqueness of this compound lies in its dual functional groups (amino and hydroxyl), which provide versatility in chemical reactions and potential for diverse applications in various fields.
Properties
CAS No. |
38880-90-9 |
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Molecular Formula |
C13H12N2O2 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
N-(4-amino-2-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C13H12N2O2/c14-10-6-7-11(12(16)8-10)15-13(17)9-4-2-1-3-5-9/h1-8,16H,14H2,(H,15,17) |
InChI Key |
XBSZSDGIVSNDOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)N)O |
Origin of Product |
United States |
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